N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an azetidine ring, a diphenylpropyl group, and a methylisoxazole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.
Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation reactions.
Attachment of the Methylisoxazole Moiety: The methylisoxazole group can be attached through a condensation reaction with an appropriate isoxazole derivative.
Final Coupling: The final step involves coupling the azetidine ring with the methylisoxazole moiety using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with azetidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The diphenylpropyl and methylisoxazole groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxamide
- N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide lies in its azetidine ring, which imparts distinct chemical and biological properties compared to pyrrolidine or piperidine analogs. The presence of the methylisoxazole group further enhances its potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-14-22(26-30-17)24(29)27-15-20(16-27)23(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHFXHSKPBVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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